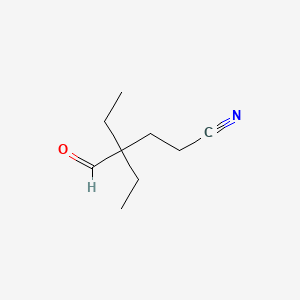
2,4-Hexadiyne-1,6-diol
Descripción general
Descripción
2,4-Hexadiyne-1,6-diol is a chemical compound with the linear formula HOCH2C≡CC≡CCH2OH . It has a molecular weight of 110.11 . It can be prepared from propargyl alcohol and readily undergoes polymerization when heated under vacuum or inert gas atmosphere .
Synthesis Analysis
The preparation of 2,4-Hexadiyne-1,6-diol involves reacting diacetylene with formaldehyde in the presence of a silver catalyst and water . The reaction is carried out in the presence of a polar organic solvent and in a ratio by volume of water to polar organic solvent of from 1:1 to 1:3 .
Molecular Structure Analysis
The molecular structure of 2,4-Hexadiyne-1,6-diol can be represented as HOCH2C≡CC≡CCH2OH . The structure is also available as a 2D Mol file or as a computed 3D SD file .
Chemical Reactions Analysis
2,4-Hexadiyne-1,6-diol readily undergoes polymerization when heated under vacuum or inert gas atmosphere . It may be used as a starting material in the synthesis of thiarubrine A (an antibiotic) . It may also be used to synthesize disodium salt of 2,4-hexadiyne 1,6-disulfate (HDDS) .
Physical And Chemical Properties Analysis
2,4-Hexadiyne-1,6-diol has a melting point of 113-114 °C (lit.) . It is stored at a temperature of 2-8°C . Its density is 1.234±0.06 g/cm3 (Predicted) .
Aplicaciones Científicas De Investigación
1. Polymerization Studies
- Application Summary: 2,4-Hexadiyne-1,6-diol is used in the study of liquid-state polymerization of diacetylenes .
- Methods of Application: The polymerization process is studied using calorimetric (DSC) and spectroscopic (in situ EPR) thermal analysis techniques . The polymerization in the liquid state is governed by a well-defined rate-limiting step, unlike the solid-state polymerization which demonstrates multistep kinetics behavior .
- Results: The liquid-state polymerization follows a zero-order reaction model, resulting in the quantitative elimination of the p-toluenesulfonate group and the formation of p-toluenesulfonic acid and a polymeric product of markedly different chemical and phase composition .
2. Quantum Dot Light-Emitting Diode (QLED) Research
- Application Summary: 2,4-Hexadiyne-1,6-diol is used as a photo-reactive cross-linking agent in the study of PEDOT:PSS, a material widely used in light-emitting diodes, solar cells, sensors, and other functional devices .
- Methods of Application: The photo-reactive cross-linking agent is introduced for a comparative study of photo-crosslinking in different types of PEDOT:PSS . QLED devices are fabricated using direct photo-crosslinking .
- Results: The work function based on PEDOT:PSS as a hole-injected layer (HIL) was increased from 5.03 eV to 5.22 eV, and the external quantum efficiency (EQE) was increased from 17.2% to 18.9% .
3. Synthesis of Thiarubrine A and HDDS
- Application Summary: 2,4-Hexadiyne-1,6-diol is used as a starting material in the synthesis of thiarubrine A (an antibiotic) and disodium salt of 2,4-hexadiyne 1,6-disulfate (HDDS) .
- Methods of Application: The specific methods of synthesis are not detailed in the sources, but it involves the use of 2,4-Hexadiyne-1,6-diol as a starting material .
- Results: The successful synthesis of thiarubrine A and HDDS .
Safety And Hazards
Propiedades
IUPAC Name |
hexa-2,4-diyne-1,6-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O2/c7-5-3-1-2-4-6-8/h7-8H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXMQYKBAZRDVTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#CC#CCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
32760-02-4 | |
| Record name | 2,4-Hexadiyne-1,6-diol, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32760-02-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID50184400 | |
| Record name | Hexa-2,4-diyne-1,6-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50184400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Hexadiyne-1,6-diol | |
CAS RN |
3031-68-3 | |
| Record name | 2,4-Hexadiyne-1,6-diol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3031-68-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diacetylene glycol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003031683 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diacetylene glycol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11686 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hexa-2,4-diyne-1,6-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50184400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexa-2,4-diyne-1,6-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.283 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIACETYLENE GLYCOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37EGG3KXZ3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-(1-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile](/img/structure/B1359945.png)









